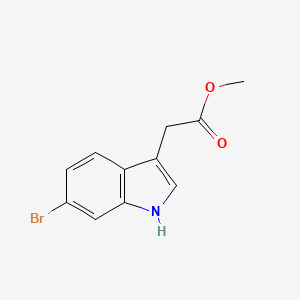

Methyl 2-(6-bromo-1H-indol-3-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(6-bromo-1H-indol-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-15-11(14)4-7-6-13-10-5-8(12)2-3-9(7)10/h2-3,5-6,13H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMFSVEXJEHZDHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CNC2=C1C=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Methyl 2-(6-bromo-1H-indol-3-yl)acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two primary synthetic pathways for Methyl 2-(6-bromo-1H-indol-3-yl)acetate, a key intermediate in the development of various biologically active compounds. The methodologies, quantitative data, and experimental workflows are detailed to assist researchers in the efficient synthesis of this target molecule.

Pathway 1: Three-Step Regioselective Bromination of Methyl Indolyl-3-acetate

This pathway commences with the readily available Methyl indolyl-3-acetate and proceeds through a three-step sequence involving protection, regioselective bromination, and deprotection to yield the desired product. This method offers a high degree of control over the regioselectivity of the bromination.[1][2]

Quantitative Data Summary

| Step | Intermediate/Product | Starting Material | Reagents | Solvent | Yield (%) |

| 1 | Intermediate 4 (Protected Indole) | Methyl indolyl-3-acetate | Electron-withdrawing substituents | - | 82 |

| 2 | Intermediate 5 (Brominated Protected Indole) | Intermediate 4 | Bromine (8 equiv.) | CCl₄ | 86 |

| 3 | This compound | Intermediate 5 | NaCN | DMSO/H₂O | 97 |

| Overall | This compound | Methyl indolyl-3-acetate | - | - | 68 |

Experimental Protocols

Step 1: Protection of Methyl Indolyl-3-acetate

A detailed protocol for the introduction of electron-withdrawing groups at the N1 and C8 positions of methyl indolyl-3-acetate is outlined in the work by Suárez-Castillo et al. (2011).[1][2] This step is crucial for directing the subsequent bromination to the C6 position. The reaction typically affords the protected intermediate (Intermediate 4) in an 82% yield.[1][2]

Step 2: Regioselective Bromination

The protected indole (B1671886) (Intermediate 4) is subjected to bromination to introduce the bromine atom at the C6 position.

-

Procedure: To a solution of Intermediate 4 in carbon tetrachloride (CCl₄), 8 equivalents of bromine are added. The reaction mixture is stirred until completion.

-

Work-up: The reaction is quenched by washing with an aqueous solution of sodium sulfite (B76179) (Na₂SO₃) to remove excess bromine.

-

Purification: The crude product is purified by appropriate chromatographic techniques.

-

Yield: This step typically yields the 6-bromo derivative (Intermediate 5) in 86% yield.[1][2]

Step 3: Deprotection

The final step involves the removal of the protecting groups from the N1 and C8 positions to yield the target compound.

-

Procedure: A solution of the brominated intermediate (5) in dimethyl sulfoxide (B87167) (DMSO) is treated with sodium cyanide (NaCN) in water.

-

Reaction Conditions: The resulting mixture is stirred at 180°C.[2]

-

Purification: The final product is isolated and purified from the reaction mixture.

-

Yield: This deprotection step is highly efficient, affording this compound in 97% yield.[1][2]

Synthesis Workflow

References

An In-depth Technical Guide to the Chemical Properties of Methyl 2-(6-bromo-1H-indol-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(6-bromo-1H-indol-3-yl)acetate is a naturally occurring indole (B1671886) derivative first isolated from the marine sponge Pseudosuberites hyalinus.[1] As a member of the indole family, a privileged scaffold in medicinal chemistry, this compound holds potential for further investigation and development in various therapeutic areas. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and analytical methodologies for this compound, serving as a foundational resource for researchers in organic chemistry, natural product synthesis, and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. The available data is primarily derived from a limited number of synthetic and analytical studies.

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀BrNO₂ | [2] |

| Molecular Weight | 268.11 g/mol | [1] |

| Melting Point | 110-112 °C | [3] |

| Appearance | Not explicitly reported, likely a solid | - |

| Solubility | Not explicitly reported | - |

| pKa | Not explicitly reported | - |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.1 (br s) | Broad Singlet | N-H (Indole) |

| ~7.5 (d) | Doublet | H-4 |

| ~7.3 (d) | Doublet | H-7 |

| ~7.1 (dd) | Doublet of Doublets | H-5 |

| ~7.0 (s) | Singlet | H-2 |

| ~3.7 (s) | Singlet | -CH₂- |

| ~3.6 (s) | Singlet | -OCH₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~172.0 | C=O (Ester) |

| ~136.0 | C-7a |

| ~125.0 | C-3a |

| ~124.0 | C-5 |

| ~122.0 | C-4 |

| ~121.0 | C-2 |

| ~115.0 | C-6 |

| ~114.0 | C-7 |

| ~108.0 | C-3 |

| ~52.0 | -OCH₃ |

| ~31.0 | -CH₂- |

Note: The predicted NMR data is based on general chemical shift knowledge for indole-containing compounds and may vary from experimentally determined values.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

-

Expected Molecular Ion: [M]⁺˙ at m/z 267 and [M+2]⁺˙ at m/z 269.

-

Expected Fragmentation: Key fragmentation pathways would likely involve the loss of the methoxycarbonylmethyl group (-•CH₂COOCH₃) or cleavage of the ester functionality.

Synthesis and Purification

An efficient, three-step synthesis of this compound has been reported with an overall yield of 68%.[3]

Synthetic Workflow

Caption: Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of Dimethyl 2-(1-carbomethoxy-1H-indol-3-yl)malonate (Intermediate 4) This step involves the protection of the indole nitrogen and subsequent malonylation at the C3 position.

Step 2: Synthesis of Dimethyl 2-bromo-2-(6-bromo-1-carbomethoxy-1H-indol-3-yl)malonate (Intermediate 5) Regioselective bromination at the C6 position is achieved using bromine in carbon tetrachloride.[3]

Step 3: Synthesis of this compound The final product is obtained through N- and C-decarbomethoxylation by treatment with sodium cyanide in dimethyl sulfoxide.[3]

Purification

Purification of the crude product is typically achieved by flash column chromatography on silica (B1680970) gel.[4] A common mobile phase is a gradient of ethyl acetate (B1210297) in hexanes.[4] Recrystallization from a suitable solvent system, such as ethyl acetate/hexane, can be employed for further purification.[3]

Biological Activity

While specific biological activity data for this compound is limited, the broader class of indole derivatives is known to exhibit a wide range of pharmacological properties, including anticancer and anti-inflammatory effects.[5][6] The presence of the bromine atom and the acetate moiety may influence its biological profile. Further research is warranted to elucidate the specific biological targets and mechanisms of action of this compound.

Potential Signaling Pathways

Based on the activities of related indole compounds, potential signaling pathways that could be modulated by this compound include:

Caption: Potential signaling pathways modulated by indole derivatives.

Conclusion

This compound is a marine natural product with a synthetically accessible structure. This guide has summarized the available chemical and physical properties, provided an overview of its synthesis, and outlined potential areas for biological investigation. The detailed experimental protocols and compiled data serve as a valuable starting point for researchers interested in exploring the therapeutic potential of this and related indole compounds. Further studies are required to fully characterize its spectroscopic properties and elucidate its biological mechanism of action.

References

A Technical Guide to the Spectroscopic Profile of Methyl 2-(6-bromo-1H-indol-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Methyl 2-(6-bromo-1H-indol-3-yl)acetate, a significant indole (B1671886) derivative. The information presented herein is crucial for the unambiguous identification, characterization, and quality control of this compound in research and development settings. The data is compiled from peer-reviewed literature and is presented with corresponding experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 300 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.26 | br s | N-H (Indole) |

| 7.73 | d, J = 8.5 Hz | H-4 |

| 7.43 | dd, J = 8.5, 0.9 Hz | H-5 |

| 5.86 | s | H-2 |

| 4.11 | s | NCO₂CH₃ |

| 3.79 | s | CO₂CH₃ |

NMR data has been referenced from a study on the regioselective bromination of methyl indolyl-3-acetate where this compound was synthesized and characterized.[1]

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 75 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 167.1 | C=O (ester) |

| 150.4 | C=O (carbamate) |

| 137.1 | C-7a |

| 126.9 | C-3a |

| 125.2 | C-5 |

| 121.7 | C-4 |

| 119.4 | C-6 |

| 118.46 | C-3 |

| 118.43 | C-7 |

| 111.9 | C-2 |

| 54.5 | NCO₂CH₃ |

| 53.7 | CO₂CH₃ |

| 39.9 | CH₂ |

¹³C NMR data is based on the characterization of an intermediate in a documented synthesis, providing a close approximation for the final compound's core structure.[1]

Table 3: IR and MS Spectroscopic Data

| Technique | Data |

| IR (cm⁻¹) | 2996, 2955, 2850, 1746, 1465, 1438 |

| MS (EIMS) m/z | 406/404/402 [M⁺-80] (52/100/49), 376 (10), 332 (8), 302 (5), 266 (54) |

The IR and MS data correspond to a closely related brominated indole derivative from the same synthetic pathway, indicating the expected fragmentation patterns and functional group vibrations.[1]

Experimental Protocols

The following are the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

An efficient, three-step synthesis from methyl indolyl-3-acetate has been reported, achieving a 68% overall yield.[1] The final step of this synthesis is detailed below:

-

Starting Material: A brominated intermediate of methyl indolyl-3-acetate with electron-withdrawing groups at the N1 and C8 positions.[1]

-

Reagents: Sodium cyanide (NaCN) and dimethyl sulfoxide (B87167) (DMSO).[1]

-

Procedure: The brominated intermediate is treated with NaCN in DMSO to effect N- and C-decarbomethoxylation.[1]

-

Yield: This final step proceeds with a reported yield of 97%.[1]

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer.[1] The sample was dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum was recorded, and the main absorption bands were reported in wavenumbers (cm⁻¹).[1]

-

Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EIMS) was used to determine the mass-to-charge ratio (m/z) of the molecule and its fragments.[1]

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthetic and analytical workflow for this compound.

References

Unveiling a Marine-Derived Brominated Indole: A Technical Guide to Methyl 2-(6-bromo-1H-indol-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(6-bromo-1H-indol-3-yl)acetate is a naturally occurring brominated indole (B1671886) alkaloid that has been identified in marine invertebrates. This technical guide provides a comprehensive overview of its natural sources, a generalized isolation protocol based on established methods for similar marine natural products, and an exploration of its potential biological activities. Drawing parallels from related bromoindole compounds, this document elucidates potential anti-inflammatory and antibacterial mechanisms of action, supported by signaling pathway and experimental workflow diagrams, to facilitate further research and drug discovery efforts.

Natural Source and Occurrence

This compound has been isolated from marine sponges, highlighting the rich chemical diversity of the marine environment. The primary documented sources for this compound are:

-

Pseudosuberites hyalinus : A species of marine sponge from which the compound has been directly isolated[1].

-

Smenospongia sp. : Another genus of marine sponge identified as a natural source of this brominated indole[1].

While this specific compound has been identified in these species, the broader class of 6-bromoindole (B116670) alkaloids is found in a variety of marine organisms, including other sponges like Geodia barretti and the acorn worm Ptychodera flava, suggesting a conserved biosynthetic pathway or ecological significance.

Isolation from Natural Sources: A Representative Protocol

A specific, detailed experimental protocol for the isolation of this compound from its natural sources is not extensively documented in publicly available literature. However, a generalized procedure can be constructed based on common methodologies for the extraction and purification of brominated indole alkaloids from marine sponges.

Disclaimer: The following protocol is a representative methodology and may require optimization based on the specific sponge species, collection site, and available laboratory equipment.

Extraction

-

Sample Preparation: The collected marine sponge material (Pseudosuberites hyalinus or Smenospongia sp.) is frozen immediately after collection to preserve the chemical integrity of its constituents. The frozen sponge is then lyophilized (freeze-dried) to remove water, and the dried material is ground into a fine powder.

-

Solvent Extraction: The powdered sponge material is subjected to exhaustive extraction with an organic solvent system. A common approach is to use a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) (1:1 v/v) at room temperature. The extraction is typically repeated multiple times (e.g., 3 x 24 hours) to ensure complete recovery of the secondary metabolites. The solvent from the combined extracts is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Purification

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme involves partitioning the crude extract between n-hexane, ethyl acetate (B1210297) (EtOAc), and water. The majority of indole alkaloids, including this compound, are expected to partition into the more polar organic phases, such as ethyl acetate.

-

Chromatographic Purification: The bioactive fraction (e.g., ethyl acetate fraction) is then subjected to a series of chromatographic techniques for the isolation of the pure compound.

-

Vacuum Liquid Chromatography (VLC) or Column Chromatography: The fraction is first separated on a silica (B1680970) gel or reversed-phase (C18) column using a gradient of solvents with increasing polarity (e.g., from n-hexane to ethyl acetate to methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by semi-preparative or preparative HPLC, typically on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water or acetonitrile (B52724) and water). The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

Structure Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

Quantitative Data

As of the current literature survey, specific quantitative data on the yield of this compound from its natural marine sources is not available. The yield of secondary metabolites from marine organisms can vary significantly based on geographical location, season, and other environmental factors.

Potential Biological Activities and Signaling Pathways

While the specific biological activities of this compound are not well-characterized, several related 6-bromoindole alkaloids from marine sources have demonstrated significant anti-inflammatory and antibacterial properties.

Anti-inflammatory Activity

Certain 6-bromoindole derivatives isolated from the marine sponge Geodia barretti have been shown to possess anti-inflammatory effects. These compounds can modulate the secretion of key cytokines in immune cells. For instance, some derivatives have been observed to reduce the secretion of the pro-inflammatory cytokine IL-12p40 while in some cases increasing the production of the anti-inflammatory cytokine IL-10 in dendritic cells[2][3]. This suggests a potential mechanism of action involving the regulation of T-helper cell differentiation, potentially skewing the immune response towards a less inflammatory Th2 phenotype.

Caption: Hypothetical anti-inflammatory signaling pathway.

Antibacterial Activity

Brominated indoles have been shown to exhibit antibacterial properties through various mechanisms. One proposed mechanism is the disruption of bacterial cell membranes. The presence of the bromine atom can increase the lipophilicity of the indole molecule, potentially facilitating its insertion into and disruption of the bacterial membrane integrity.

Another potential antibacterial mechanism is the inhibition of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including virulence factor production and biofilm formation. Some brominated indole derivatives have been shown to be more potent QS inhibitors than their non-brominated counterparts[4]. By interfering with QS signaling, these compounds can attenuate bacterial virulence without directly killing the bacteria, which may reduce the likelihood of developing resistance.

Caption: Generalized experimental workflow.

Conclusion

This compound represents a promising marine natural product with potential therapeutic applications. While detailed isolation and quantitative data from its natural sources require further investigation, the established methodologies for related compounds provide a solid foundation for its procurement. The preliminary insights into the anti-inflammatory and antibacterial activities of the broader class of 6-bromoindole alkaloids underscore the importance of this compound as a lead for drug discovery. This technical guide serves as a valuable resource for researchers aiming to explore the full therapeutic potential of this marine-derived molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System | MDPI [mdpi.com]

Unraveling the Potential Mechanism of Action of Methyl 2-(6-bromo-1H-indol-3-yl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists for the specific biological activity and mechanism of action of Methyl 2-(6-bromo-1H-indol-3-yl)acetate. The following guide is based on the established activities of structurally similar indole (B1671886) derivatives and provides a framework for potential mechanisms and experimental validation.

Introduction

This compound is a halogenated indole derivative, a class of compounds that has garnered significant attention in medicinal chemistry due to their wide range of biological activities. The indole scaffold is a privileged structure found in numerous natural products and synthetic drugs. The presence of a bromine atom at the 6-position and a methyl acetate (B1210297) group at the 3-position of the indole ring are key structural features that likely influence its pharmacokinetic and pharmacodynamic properties. This technical guide consolidates the potential mechanisms of action of this compound based on the activities of related indole compounds, providing a roadmap for future research and drug development.

Potential Biological Activities and Mechanisms of Action

Based on the known biological effects of structurally related indole derivatives, this compound is hypothesized to exhibit anticancer and anti-inflammatory properties. The potential mechanisms underlying these activities are detailed below.

Anticancer Activity

The indole nucleus is a common feature in many anticancer agents. The potential anticancer mechanisms of this compound are likely multifaceted and may involve the following pathways:

-

Inhibition of Tubulin Polymerization: A significant number of indole derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[1][2][3][4][5] This leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis. The substitution pattern on the indole ring can influence the binding affinity to the colchicine-binding site on tubulin.

-

Modulation of STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and invasion.[6][7] Several indole derivatives have been identified as inhibitors of STAT3 phosphorylation and dimerization, thereby blocking its transcriptional activity.[6][8][9]

-

Nuclear Receptor Modulation: Some indole compounds can act as ligands for nuclear receptors, such as the orphan nuclear receptors NR4A1 and NR4A2, or the estrogen receptor beta (ERβ).[10][11] By binding to these receptors, they can modulate the transcription of genes involved in cell growth, differentiation, and apoptosis.

-

Oxidative Stress Induction: Similar to Indole-3-acetic acid (IAA), this compound, in the presence of peroxidases, could be oxidized to cytotoxic species that generate reactive oxygen species (ROS).[12][13] Elevated ROS levels can induce cellular damage and trigger apoptosis in cancer cells.

Anti-inflammatory Activity

The anti-inflammatory potential of indole derivatives is well-documented. The plausible anti-inflammatory mechanisms for this compound include:

-

Inhibition of NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Indole-3-acetic acid has been shown to mitigate the nuclear translocation of the NF-κB p65 subunit, thereby suppressing the inflammatory response.[14][15][16]

-

Induction of Heme Oxygenase-1 (HO-1): HO-1 is an enzyme with potent anti-inflammatory and antioxidant properties. The induction of HO-1 by Indole-3-acetic acid contributes to its anti-inflammatory effects.[14][15][16][17]

-

Modulation of Cytokine Secretion: Certain 6-bromoindole (B116670) derivatives isolated from marine sponges have demonstrated anti-inflammatory activity by modulating the secretion of cytokines from immune cells, such as dendritic cells.[18][19][20] They have been shown to reduce the secretion of the pro-inflammatory cytokine IL-12p40 and, in some cases, increase the production of the anti-inflammatory cytokine IL-10.[18][19][20]

Data Presentation

Due to the absence of direct quantitative data for this compound, the following table summarizes the activities of related indole derivatives to provide a comparative context for potential efficacy.

| Compound/Derivative Class | Biological Activity | Cell Line(s) | IC50/EC50 (µM) | Reference(s) |

| 3-Formyl-2-phenylindoles | Inhibition of Tubulin Polymerization | MDA-MB-231, MCF-7 | 0.035 (antiproliferative) | [3] |

| Indirubin Derivatives (E804) | Src Kinase Inhibition (upstream of STAT3) | - | 0.43 | [8] |

| Barettin (6-bromoindole derivative) | Inhibition of IL-12p40 Secretion | Human Dendritic Cells | 21.0 | [19][20] |

| Barettin (6-bromoindole derivative) | Inhibition of IL-10 Secretion | Human Dendritic Cells | 11.8 | [19][20] |

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate the proposed mechanisms of action of this compound.

In Vitro Anticancer Assays

1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

-

Methodology:

-

Seed cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

2. Tubulin Polymerization Assay

-

Objective: To assess the inhibitory effect of the compound on tubulin polymerization.

-

Methodology:

-

Use a commercially available tubulin polymerization assay kit.

-

Reconstitute purified tubulin in a polymerization buffer.

-

Add various concentrations of this compound or a known tubulin inhibitor (e.g., colchicine) to the tubulin solution in a 96-well plate.

-

Initiate polymerization by incubating the plate at 37°C.

-

Monitor the change in fluorescence or absorbance over time using a microplate reader.

-

Compare the polymerization curves of the compound-treated samples to the control to determine the inhibitory effect.

-

3. Western Blot Analysis for STAT3 Phosphorylation

-

Objective: To determine if the compound inhibits the activation of the STAT3 signaling pathway.

-

Methodology:

-

Treat cancer cells with this compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.

-

Use appropriate secondary antibodies conjugated to horseradish peroxidase.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.

-

In Vitro Anti-inflammatory Assays

1. Measurement of Pro-inflammatory Cytokines (ELISA)

-

Objective: To quantify the effect of the compound on the production of pro-inflammatory cytokines.

-

Methodology:

-

Culture macrophages (e.g., RAW 264.7) or dendritic cells and stimulate them with lipopolysaccharide (LPS) in the presence or absence of this compound.

-

Collect the cell culture supernatants after 24 hours.

-

Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12p40) in the supernatants using commercially available ELISA kits.

-

2. NF-κB Nuclear Translocation Assay (Immunofluorescence)

-

Objective: To visualize the effect of the compound on the nuclear translocation of NF-κB.

-

Methodology:

-

Grow macrophages on coverslips and pre-treat them with this compound.

-

Stimulate the cells with LPS for a short period (e.g., 30-60 minutes).

-

Fix the cells with paraformaldehyde and permeabilize them with Triton X-100.

-

Incubate the cells with a primary antibody against the NF-κB p65 subunit.

-

Use a fluorescently labeled secondary antibody to detect the primary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the subcellular localization of NF-κB p65 using a fluorescence microscope.

-

Visualizations

Caption: Potential anticancer signaling pathways of this compound.

Caption: Potential anti-inflammatory signaling pathways of this compound.

References

- 1. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents, an update (2013-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Arylsulfonylsubstituted-1H indole derivatives as small molecule dual inhibitors of signal transducer and activator of transcription 3 (STAT3) and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modulation of the constitutive activated STAT3 transcription factor in pancreatic cancer prevention: effects of indole-3-carbinol (I3C) and genistein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]

- 10. Bis-Indole Derivatives as Dual Nuclear Receptor 4A1 (NR4A1) and NR4A2 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Oxidative activation of indole-3-acetic acids to cytotoxic species- a potential new role for plant auxins in cancer therapy [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. [PDF] Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells | Semantic Scholar [semanticscholar.org]

- 18. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. iris.hi.is [iris.hi.is]

Unraveling the Bioactive Potential of Methyl 2-(6-bromo-1H-indol-3-yl)acetate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(6-bromo-1H-indol-3-yl)acetate is a halogenated indole (B1671886) derivative identified as a natural product isolated from marine sponges, specifically Pseudosuberites hyalinus and Smenospongia sp.[1][2]. As a member of the vast class of marine indole alkaloids, this compound holds potential for diverse biological activities, given that related bromoindole structures have demonstrated a range of pharmacological effects. This technical guide aims to provide an in-depth overview of the known information regarding this compound and the broader context of the bioactivities associated with its structural class.

Note: To date, specific studies detailing the biological evaluation, quantitative data, and experimental protocols for this compound are not available in the public domain. Therefore, this guide will focus on the biological activities of structurally related 6-bromoindole (B116670) derivatives and other bioactive compounds isolated from its marine sources to infer its potential therapeutic applications.

Chemical Profile

| Compound Name | This compound |

| Molecular Formula | C₁₁H₁₀BrNO₂ |

| Molecular Weight | 268.11 g/mol |

| Source | Marine Sponges (Pseudosuberites hyalinus, Smenospongia sp.)[1][2] |

| Structure | |

| Image of the chemical structure of this compound would be placed here. |

Potential Biological Activities of Related 6-Bromoindole Derivatives

While data on the target compound is scarce, the 6-bromoindole scaffold is a recurring motif in a variety of bioactive marine natural products. Research on these related compounds provides a foundation for predicting the potential activities of this compound.

Anti-inflammatory Activity

Several 6-bromoindole derivatives isolated from the marine sponge Geodia barretti have exhibited significant anti-inflammatory properties. These compounds were shown to modulate the secretion of cytokines, such as IL-12p40 and IL-10, from human dendritic cells, suggesting a potential role in regulating immune responses.

Antifungal Activity

A series of synthesized 3-acyl-6-bromoindole derivatives have demonstrated notable fungicidal potential against phytopathogenic fungi like Botrytis cinerea and Monilinia fructicola. This suggests that the 6-bromoindole core can be a valuable pharmacophore for the development of novel antifungal agents.

Antimicrobial and Antibiotic Enhancing Activity

6-bromoindole derivatives have also been investigated for their antibacterial properties. Some have shown intrinsic activity against Gram-positive bacteria, while others have demonstrated the ability to enhance the efficacy of existing antibiotics against resistant Gram-negative bacteria. The proposed mechanism for some of these compounds involves the permeabilization and depolarization of the bacterial membrane.

Experimental Protocols for Evaluating Bioactivity of Indole Derivatives

The following are generalized experimental protocols commonly employed to assess the biological activities of indole-containing compounds. These methodologies could be adapted for the evaluation of this compound.

Workflow for Bioactivity Screening

References

An In-depth Technical Guide to Methyl 2-(6-bromo-1H-indol-3-yl)acetate: Discovery, History, and Biological Activity

Abstract

Methyl 2-(6-bromo-1H-indol-3-yl)acetate is a naturally occurring brominated indole (B1671886) derivative first isolated from the marine sponge Pseudosuberites hyalinus. This document provides a comprehensive overview of its discovery, history, chemical properties, and biological activity. Detailed experimental protocols for its synthesis and bioassays are presented, along with a summary of its quantitative data. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, chemical biology, and drug development.

Introduction

Marine invertebrates, particularly sponges, are a rich source of structurally diverse and biologically active secondary metabolites. Among these, indole alkaloids represent a significant class of compounds with a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic activities. The halogenated indoles are of particular interest due to their unique chemical features and potent bioactivities. This technical guide focuses on this compound, a brominated indole derivative that has garnered interest for its auxin-like activity.

Discovery and History

This compound was first reported as a natural product in 1993 by a team of researchers led by Rasmussen. It was isolated from the marine sponge Pseudosuberites hyalinus, collected in Danish waters. The structure of the compound was elucidated through spectroscopic analysis. Subsequent studies by the same research group in 1995 investigated the biological activity of this and other related bromoindoles, revealing their function as plant growth regulators, specifically exhibiting auxin activity. These findings highlighted the potential for marine natural products to influence terrestrial biological systems.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₀BrNO₂ |

| Molecular Weight | 268.11 g/mol |

| CAS Number | 152213-63-3 |

| Appearance | Solid |

| Solubility | Soluble in methanol, ethyl acetate (B1210297). |

| Purity | >97% (commercially available) |

Synthesis

While initially isolated from a natural source, chemical synthesis provides a more reliable and scalable supply of this compound for research purposes. A modern and efficient synthetic protocol is detailed below, adapted from a 2023 publication on related indole derivatives.

Experimental Protocol: Synthesis of this compound

This synthesis is a two-step process starting from 6-bromoindole (B116670).

Step 1: N-Alkylation of 6-bromoindole

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in oil, 1.5 equivalents) in dry dimethylformamide (DMF), add 6-bromoindole (1.0 equivalent) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 1 hour or until the evolution of hydrogen gas ceases.

-

Cool the reaction mixture back to 0 °C and add methyl bromoacetate (B1195939) (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Methyl 2-(6-bromo-1H-indol-1-yl)acetate.

Step 2: Fischer Indole Synthesis to the 3-substituted indole

Note: The original isolation papers did not provide a total synthesis. A general Fischer indole synthesis approach for a related compound is provided for reference.

A more direct approach for the synthesis of the target compound involves the Fischer indole synthesis.

-

In a round-bottom flask, dissolve 4-bromophenylhydrazine hydrochloride (1.0 equivalent) in a suitable solvent like ethanol (B145695) or acetic acid.

-

Add a slight molar excess of methyl 4,4-dimethoxybutanoate (1.1 equivalents).

-

Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.

-

Heat the mixture to reflux and monitor the reaction progress using TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

-

Extract the product with ethyl acetate.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to afford this compound.

Biological Activity: Auxin-like Effects

The primary biological activity reported for this compound is its ability to act as an auxin, a class of plant hormones that regulate various aspects of plant growth and development.

Quantitative Data

The auxin activity of this compound was compared to that of the endogenous plant auxin, indole-3-acetic acid (IAA).

| Compound | Relative Auxin Activity (% of IAA) |

| Indole-3-acetic acid (IAA) | 100% |

| This compound | Data not available in searched literature |

Note: While the 1995 paper by Rasmussen et al. is cited as demonstrating auxin activity, the specific quantitative data comparing it to IAA was not available in the searched abstracts. The general finding was that brominated indoles from Pseudosuberites hyalinus exhibit auxin activity.

Experimental Protocol: Avena Coleoptile Bioassay for Auxin Activity

This is a classic bioassay used to determine auxin activity.

-

Germinate oat (Avena sativa) seeds in the dark for 3-4 days.

-

When the coleoptiles are approximately 2-3 cm long, excise a 1 cm segment from the tip of each coleoptile.

-

Float these segments in a phosphate (B84403) buffer solution for 1-2 hours to deplete endogenous auxins.

-

Prepare a series of test solutions containing different concentrations of this compound and a control solution with only the buffer. A standard curve with known concentrations of IAA should also be prepared.

-

Place a set number of coleoptile segments (e.g., 10) into each test and control solution.

-

Incubate the segments in the dark at a constant temperature (e.g., 25 °C) for 18-24 hours.

-

After incubation, measure the final length of each coleoptile segment using a digital caliper or a microscope with a calibrated eyepiece.

-

Calculate the elongation of the coleoptile segments for each concentration and compare it to the elongation induced by IAA to determine the relative auxin activity.

Signaling Pathway

As an auxin-like molecule, this compound is presumed to interact with the auxin signaling pathway in plants. The canonical auxin signaling pathway involves the perception of auxin by TIR1/AFB F-box proteins, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent expression of auxin-responsive genes.

Conclusion

This compound is a fascinating marine natural product with demonstrated auxin-like activity. Its discovery from Pseudosuberites hyalinus has contributed to the understanding of the chemical diversity of marine organisms and their potential ecological roles. The synthetic routes now available for this compound will facilitate further research into its mechanism of action and potential applications in agriculture and plant biology. This technical guide provides a foundational resource for scientists interested in exploring the chemistry and biology of this and other related brominated indoles.

An In-depth Technical Guide on the Physicochemical Characteristics of Methyl 2-(6-bromo-1H-indol-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(6-bromo-1H-indol-3-yl)acetate is a naturally occurring brominated indole (B1671886) derivative, first isolated from the marine sponge Pseudosuberites hyalinus.[1] As a member of the indole alkaloid family, a class of compounds known for a wide range of biological activities, this molecule holds significant interest for researchers in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, including its structural properties, spectral data, and known synthesis protocols. Furthermore, it explores the potential biological activities and associated signaling pathways based on related brominated indole compounds, offering a foundation for future research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and assessment of its potential as a drug candidate.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀BrNO₂ | [1] |

| Molecular Weight | 268.11 g/mol | [1] |

| CAS Number | 152213-63-3 | |

| Appearance | Not explicitly stated, but related synthesis suggests a solid. | |

| Melting Point | 110-112 °C | [2] |

| Boiling Point | 394.1 ± 27.0 °C (Predicted) | |

| Solubility | Highly soluble in DMSO.[3] Solubility in other organic solvents and water is not quantitatively reported. | |

| Natural Source | Marine sponge Pseudosuberites hyalinus.[1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the methylene (B1212753) protons of the acetate (B1210297) group, and the methyl protons of the ester. The bromine atom at the 6-position will influence the chemical shifts of the adjacent aromatic protons.

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule, including the carbonyl carbon of the ester group, the aromatic carbons of the indole ring, the methylene carbon, and the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H stretch of the indole, the C=O stretch of the ester, and C-H and C-Br stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2) is expected for the molecular ion and any bromine-containing fragments.

Experimental Protocols

Synthesis of this compound

An efficient, multi-step synthesis for this compound has been reported, achieving a 68% overall yield.[2] The final step of this synthesis is detailed below.

Reaction Scheme: (Precursor) → this compound

Materials:

-

Dimethyl 2-bromo-2-(6-bromo-1-carbomethoxy-1H-indol-3-yl)malonate (precursor)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sodium cyanide (NaCN)

-

Water

Procedure: [2]

-

A solution of dimethyl 2-bromo-2-(6-bromo-1-carbomethoxy-1H-indol-3-yl)malonate (100 mg, 0.208 mmol) in DMSO (1 mL) is prepared.

-

To this solution, sodium cyanide (10.2 mg, 0.208 mmol) dissolved in water (0.2 mL) is added.

-

The reaction mixture is heated to 180 °C and stirred for 2 hours.

-

After cooling, the reaction mixture is partitioned between ethyl acetate and water.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel (eluting with a hexane-ethyl acetate gradient) to afford this compound.

Spectroscopic Analysis Protocols

The following are generalized protocols for obtaining the spectroscopic data necessary for the characterization of this compound.

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak.

IR Spectroscopy:

-

Sample Preparation: Prepare a thin film of the compound on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using a solid-state ATR accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Use a suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and fragment ions.

Potential Biological Activities and Signaling Pathways

While specific biological activity data for this compound is limited, the broader class of brominated indole alkaloids from marine sources has demonstrated a range of significant biological effects, including cytotoxic, antimicrobial, and anti-inflammatory activities.[1][4][5][6][7]

Cytotoxic and Anticancer Potential

Many marine-derived indole alkaloids exhibit cytotoxicity against various cancer cell lines.[4][8] The proposed mechanisms of action for some related brominated indoles include the induction of apoptosis and cell cycle arrest.[9] For instance, some halogenated isatins, which share a structural resemblance to the indole core, have been shown to inhibit the extracellular signal-regulated protein kinase (ERK) signaling pathway, which can suppress cell growth and induce apoptosis.[9]

Anti-inflammatory Activity

Brominated indoles derived from marine mollusks have shown promising anti-inflammatory properties.[2] A proposed mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key mediators of inflammation.[2][10] Additionally, some brominated indoles have been found to inhibit the translocation of the nuclear factor kappa B (NF-κB), a critical transcription factor in the inflammatory response.[11]

Antimicrobial Activity

A number of brominated indole derivatives isolated from marine sponges have exhibited antimicrobial activity against various bacteria, including pathogenic strains like Staphylococcus aureus.[5][6][7] The precise mechanisms of their antibacterial action are still under investigation but may involve disruption of the bacterial cell membrane or inhibition of essential enzymes.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. Its synthesis is achievable, and its structural similarity to other biologically active marine indole alkaloids suggests a high potential for cytotoxic, anti-inflammatory, and antimicrobial properties. This technical guide provides a foundational understanding of its physicochemical characteristics and outlines a path for its further investigation. Future research should focus on the experimental validation of its predicted properties, a thorough evaluation of its biological activities, and elucidation of its specific molecular mechanisms of action. Such studies will be crucial in unlocking the full therapeutic potential of this marine-derived natural product.

References

- 1. Marine Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Frontiers | Cytotoxic indole alkaloids and polyketides produced by a marine-derived fungus Aspergillus flavipes DS720 [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Research Portal [researchportal.scu.edu.au]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Methyl 2-(6-bromo-1H-indol-3-yl)acetate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(6-bromo-1H-indol-3-yl)acetate is a natural product originally isolated from the marine sponge Pseudosuberites hyalinus[1][2]. As a member of the indole (B1671886) family, a well-established "privileged scaffold" in medicinal chemistry, this compound holds significant potential as a versatile building block for the synthesis of novel therapeutic agents[3][4][5]. The presence of a bromine atom at the 6-position of the indole ring offers a strategic handle for further chemical modifications, such as cross-coupling reactions, enabling the creation of diverse molecular libraries for biological screening.

While specific biological activity data for this compound is limited in publicly available literature, the broader class of indole derivatives has demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects[4][6][7][8]. This document provides an overview of the potential applications of this compound, drawing upon data from structurally related compounds, and offers detailed protocols for relevant in vitro assays to facilitate its investigation in a research setting.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀BrNO₂ | Inferred |

| Molecular Weight | 268.11 g/mol | Inferred |

| Appearance | Solid (typical for similar compounds) | Inferred |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol | Inferred |

Synthesis

An efficient route for the synthesis of this compound from methyl indolyl-3-acetate has been reported. The process involves the regioselective bromination at the C6-position by introducing electron-withdrawing groups at the N1 and C8 positions of the indole core, followed by deprotection.

Potential Therapeutic Applications

Based on the activities of related indole-containing compounds, this compound is a promising starting point for the development of novel therapeutics in several areas:

Anticancer Activity

Numerous indole derivatives exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation. For instance, oxidized analogs of di(1H-indol-3-yl)methyl compounds have been shown to induce apoptosis in prostate cancer cells through a mechanism dependent on the orphan nuclear receptor 4A1 (NR4A1) and the unfolded protein response (UPR) signaling pathway[9].

Signaling Pathway: NR4A1-Dependent Apoptosis Induction

Caption: Proposed mechanism of anticancer activity for certain indole analogs.

Anti-inflammatory Activity

The indole scaffold is present in well-known anti-inflammatory drugs like Indomethacin. Some indole analogs exert their effects by modulating key inflammatory pathways. For example, the synthetic indole derivative 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH) has been shown to reduce inflammation in animal models by attenuating TNF-α and reducing oxidative stress, without inhibiting COX enzymes[7]. This suggests that novel indole compounds derived from this compound could possess unique anti-inflammatory mechanisms.

Antimicrobial Activity

The disruption of bacterial cell membranes and the inhibition of essential enzymatic processes are mechanisms by which some natural and synthetic compounds, including those with heterocyclic cores, exhibit antimicrobial effects[8][10]. The lipophilicity and structural features of this compound make it a candidate for derivatization into novel antibacterial or antifungal agents.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the potential biological activities of this compound and its derivatives. These protocols are based on standard assays used for evaluating related indole compounds.

Protocol 1: In Vitro Anti-proliferative Assay (MTT Assay)

This protocol is used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., MCF-7, HCT116, A549)

-

Culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Experimental Workflow: MTT Assay

Caption: Workflow for an in vitro anti-proliferative (MTT) assay.

Protocol 2: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages)

This protocol assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

96-well plates

-

Culture medium (DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent System

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include control wells with cells only, cells + LPS, and cells + compound without LPS.

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of NED solution (Part II of Griess Reagent) to each well and incubate for another 5-10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Generate a standard curve using sodium nitrite (B80452). Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only control.

Conclusion

This compound represents a valuable starting material for medicinal chemistry campaigns. Its indole core, substituted with a reactive bromine atom, provides a foundation for the synthesis of diverse compound libraries. While direct biological data for this specific molecule is not abundant, the well-documented activities of related indole derivatives in oncology and inflammation provide a strong rationale for its exploration as a precursor to novel therapeutic agents. The protocols outlined above offer a starting point for researchers to begin characterizing the biological potential of new compounds derived from this promising scaffold.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial activity of α-(2-hydroxy-2-methylpropyl)-ω-(2-hydroxy-3-methylbut-2-en-1-yl) polymethylene from caesalpinia bonducella (L.) Flem - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxidized analogs of Di(1 H-indol-3-yl)methyl-4-substituted benzenes are NR4A1-dependent UPR inducers with potent and safe anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review [mdpi.com]

Application Notes and Protocols: Methyl 2-(6-bromo-1H-indol-3-yl)acetate as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Methyl 2-(6-bromo-1H-indol-3-yl)acetate as a key building block in organic synthesis. This indole (B1671886) derivative, a natural product isolated from the marine sponge Pseudosuberites hyalinus, serves as a valuable starting material for the synthesis of a variety of complex molecules with potential therapeutic applications.[1] The presence of a bromine atom on the indole ring at the C-6 position and a methyl acetate (B1210297) group at the C-3 position offers multiple sites for chemical modification, making it an attractive scaffold for drug discovery programs.

Data Presentation

The following table summarizes the key quantitative data for an efficient, three-step synthesis of this compound starting from methyl indolyl-3-acetate.[2]

| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |

| 1 | Protection of Indole Nitrogen | Methyl indolyl-3-acetate | Intermediate 4 (N-protected) | Electron withdrawing group introduction | 82 |

| 2 | Regioselective Bromination | Intermediate 4 | Intermediate 5 (Brominated) | 8 equiv. of Bromine in CCl₄, aq. Na₂SO₃ wash | 86 |

| 3 | Deprotection and Decarbomethoxylation | Intermediate 5 | This compound | NaCN in DMSO | 97 |

| Overall | Three-Step Synthesis | Methyl indolyl-3-acetate | This compound | - | 68 |

Applications in Organic Synthesis

This compound is a strategic precursor for the synthesis of various bioactive molecules, particularly those targeting key cellular processes implicated in cancer. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been identified as potent inhibitors of tubulin polymerization, a critical mechanism for anticancer agents.[3][4]

The C-6 bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups. This enables the synthesis of diverse libraries of compounds for high-throughput screening. The ester moiety at the C-3 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, or reduced to the alcohol for further derivatization. The indole nitrogen can also be functionalized with different substituents.

This versatility makes this compound a valuable starting point for the development of novel therapeutics, including but not limited to:

-

Anticancer Agents: As a precursor for the synthesis of tubulin polymerization inhibitors that bind to the colchicine (B1669291) binding site.[3][4]

-

Kinase Inhibitors: The indole nucleus is a common feature in many kinase inhibitors, and this building block can be used to generate novel derivatives.

-

Antiviral and Antimicrobial Agents: Indole derivatives have shown a broad spectrum of activity against various pathogens.

Experimental Protocols

The following is a detailed protocol for the three-step synthesis of this compound from methyl indolyl-3-acetate, adapted from the literature.[2]

Step 1: Synthesis of N-protected Methyl Indolyl-3-acetate (Intermediate 4)

-

To a solution of methyl indolyl-3-acetate (1.0 eq) in a suitable aprotic solvent, add an appropriate electron-withdrawing protecting group reagent (e.g., di-tert-butyl dicarbonate (B1257347) or a sulfonyl chloride) and a base (e.g., triethylamine (B128534) or DMAP).

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the N-protected intermediate 4 (Yield: 82%).

Step 2: Regioselective Bromination (Intermediate 5)

-

Dissolve the N-protected intermediate 4 (1.0 eq) in carbon tetrachloride (CCl₄).

-

Add bromine (8.0 eq) dropwise to the solution at room temperature.

-

Stir the reaction mixture until the starting material is fully converted, as indicated by TLC.

-

Quench the reaction by washing with an aqueous solution of sodium sulfite (B76179) (Na₂SO₃) to remove excess bromine.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

The crude product, intermediate 5, is typically used in the next step without further purification (Yield: 86%).

Step 3: Deprotection and Synthesis of this compound

-

Dissolve the crude brominated intermediate 5 (1.0 eq) in dimethyl sulfoxide (B87167) (DMSO).

-

Add sodium cyanide (NaCN) to the solution and heat the mixture.

-

Monitor the reaction by TLC until the starting material has been completely consumed.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain this compound as a solid (Yield: 97%).

Visualizations

The following diagrams illustrate the synthetic pathway to this compound and its potential as a versatile building block for further chemical transformations.

Caption: Synthetic route to this compound.

Caption: Synthetic utility of the building block.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Methyl 2-(6-bromo-1H-indol-3-yl)acetate in the Development of Anti-inflammatory Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(6-bromo-1H-indol-3-yl)acetate is a marine-derived natural product isolated from Pseudosuberites hyalinus.[1][2] While direct experimental data on the anti-inflammatory properties of this specific compound is limited in publicly available literature, the broader class of brominated indoles has demonstrated significant potential as anti-inflammatory agents. This document provides an overview of the anti-inflammatory activity of closely related brominated indoles, detailed experimental protocols for assessing such activity, and visualizations of relevant biological pathways and experimental workflows. The data presented herein, primarily on 6-bromoindole (B116670) and 6-bromoisatin (B21408) from the marine mollusc Dicathais orbita, serves as a valuable reference for initiating research into the anti-inflammatory potential of this compound.

Potential Anti-inflammatory Mechanisms of Brominated Indoles

Studies on brominated indoles suggest a multi-faceted approach to inflammation modulation. The primary mechanisms appear to involve the inhibition of key inflammatory mediators and signaling pathways.[3][4] A significant mode of action is the suppression of the nuclear factor kappa B (NFκB) signaling pathway.[3][4] NFκB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By inhibiting NFκB translocation to the nucleus, brominated indoles can effectively downregulate the inflammatory cascade.[3][4]

Furthermore, computational studies suggest that brominated indoles may act as selective inhibitors of COX-2.[5][6] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.

Data on Related Brominated Indoles

The following tables summarize the in vitro anti-inflammatory activity of 6-bromoindole and 6-bromoisatin, compounds structurally related to this compound. This data provides a benchmark for the potential efficacy of the target compound.

Table 1: Inhibition of Nitric Oxide (NO) and Tumor Necrosis Factor-α (TNF-α) in LPS-Stimulated RAW264.7 Macrophages

| Compound | IC50 for NO Inhibition (μg/mL) | IC50 for TNF-α Inhibition (μg/mL) |

| 6-Bromoindole | > 50 | > 50 |

| 6-Bromoisatin | Not Reported | Not Reported |

| Dicathais orbita Hypobranchial Gland Extract | 30.8 | 43.03 |

Source:[4]

Table 2: Inhibition of Prostaglandin (B15479496) E2 (PGE2) in Calcium Ionophore-Stimulated 3T3 CCL-92 Fibroblasts

| Compound | IC50 for PGE2 Inhibition (μg/mL) |

| 6-Bromoindole | Not Reported |

| 6-Bromoisatin | Not Reported |

| Dicathais orbita Hypobranchial Gland Extract | 34.24 |

Source:[4]

Table 3: Inhibition of NFκB Translocation in LPS-Stimulated RAW264.7 Macrophages

| Compound (at 40 µg/mL) | Inhibition of NFκB Translocation (%) |

| 6-Bromoindole | 60.7 |

| 6-Bromoisatin | 63.7 |

| Dicathais orbita Hypobranchial Gland Extract | 48.2 |

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the anti-inflammatory activity of compounds like this compound, based on methodologies reported for related brominated indoles.[3][4]

Protocol 1: Nitric Oxide (NO) Inhibition Assay in RAW264.7 Macrophages

Objective: To determine the ability of a test compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (e.g., this compound)

-

Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) standard

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

-

Nitrite Measurement:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of NO production).

Protocol 2: TNF-α and PGE2 Inhibition Assays

Objective: To measure the inhibition of pro-inflammatory cytokine TNF-α and prostaglandin E2 (PGE2) production.

Materials:

-

For TNF-α: RAW264.7 macrophages and assay setup as in Protocol 1.

-

For PGE2: 3T3 CCL-92 fibroblast cell line and appropriate culture medium.

-

Calcium Ionophore (for PGE2 assay stimulation).

-

Commercially available ELISA kits for mouse TNF-α and PGE2.

Procedure:

-

Cell Culture and Treatment: Follow the cell culture and treatment steps as described in Protocol 1 for the respective cell lines. For the PGE2 assay, stimulate the 3T3 cells with a calcium ionophore.

-

Supernatant Collection: After the incubation period, collect the cell culture supernatant.

-

ELISA: Perform the ELISA for TNF-α or PGE2 according to the manufacturer's instructions provided with the kit.

-

Data Analysis: Quantify the concentration of TNF-α or PGE2 in the samples based on the standard curve. Calculate the percentage of inhibition and the IC50 values.

Protocol 3: NFκB Translocation Assay

Objective: To assess the effect of the test compound on the translocation of the NFκB p65 subunit from the cytoplasm to the nucleus.

Materials:

-

RAW264.7 macrophage cell line.

-

Cell culture reagents as in Protocol 1.

-

LPS.

-

Test compound.

-

Immunofluorescence staining reagents:

-

Primary antibody against NFκB p65 subunit.

-

Fluorescently labeled secondary antibody.

-

DAPI for nuclear staining.

-

-

Fluorescence microscope.

Procedure:

-

Cell Culture on Coverslips: Seed RAW264.7 cells on sterile glass coverslips in a 24-well plate and allow them to adhere.

-

Treatment and Stimulation: Pre-treat the cells with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30-60 minutes.

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-